molecular formula C8H17N3O3S B1481167 2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2098106-65-9

2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B1481167
CAS RN: 2098106-65-9
M. Wt: 235.31 g/mol
InChI Key: BOKHXRURXDUOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide (2-AMTD) is a chemical compound that has been studied extensively due to its potential applications in the medical and scientific fields. It is a cyclic compound with a unique structure that has been found to have a variety of different biological effects.

Scientific Research Applications

Synthesis and Antimicrobial Application

  • A study highlighted the synthesis of new pyridine derivatives, including thiadiazolidine compounds, demonstrating potent antifungal activity, comparing their effectiveness with reference drugs such as Fluconazole and Gieseofulvin (Rajput et al., 2011).
  • Research on the crystal structure of thiadiazolidine derivatives revealed insights into their molecular arrangement, facilitating the understanding of their interaction mechanisms (Goeta et al., 1998).
  • The interaction of thiadiazolidine derivatives with proton donor solvents was explored, indicating strong specific interactions that suggest their versatile chemical properties and potential for creating stable derivatives (Mirífico et al., 1993).

Molecular Design and Biological Activity

  • Novel sulfa-heterocyclic compounds containing aziridine moieties were synthesized, with potential for further biological applications through the creation of vicinal diamines and other bicyclic compounds with orthogonal protections (Aouf et al., 2008).
  • The development of benzimidazole derivatives as antimicrobial agents included azetidin-2-ones synthesis, showcasing their structural elucidation and effectiveness against various microbial strains (Ansari & Lal, 2009).

Enzymatic Interaction and Modification

  • A study on the phytotoxic structure of thiadiazolidine compounds through enzymatic modification explored their activation and detoxification, indicating a pathway for enhancing herbicide selectivity among plant species (Senoo et al., 1996).

properties

IUPAC Name

2-(azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-14-5-4-10-2-3-11(15(10,12)13)8-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHXRURXDUOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(S1(=O)=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide

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